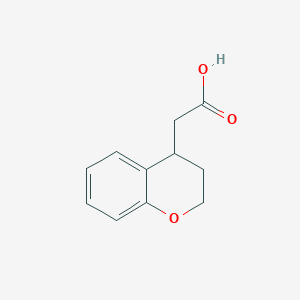

2-(Chroman-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEALYTAVZUJEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557342 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5655-26-5 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Chroman-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold - A Privileged Structure in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent structural features and the synthetic accessibility of its derivatives have established it as a "privileged structure" in drug discovery. The chroman-4-one scaffold, a close relative, serves as a crucial intermediate in the synthesis of numerous bioactive compounds, exhibiting a wide spectrum of biological activities including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] This guide focuses on a specific derivative, 2-(Chroman-4-yl)acetic acid, providing a comprehensive overview of its synthesis, physicochemical properties, and potential applications, thereby serving as a valuable resource for researchers in organic and medicinal chemistry.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be efficiently achieved through a multi-step pathway, commencing with the formation of a key intermediate, an ester of 2-(4-oxochroman-3-yl)acetic acid. This is followed by the reduction of the C4-carbonyl group and subsequent hydrolysis of the ester.

Step 1: Synthesis of Methyl 2-(4-oxochroman-3-yl)acetate

A recent and efficient method for the synthesis of the key precursor, methyl 2-(4-oxochroman-3-yl)acetate, involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. This metal-free approach offers high yields and good functional group tolerance.

start [label="2-(Allyloxy)benzaldehyde +\nDimethyl oxalate", shape=ellipse, fillcolor="#FFFFFF"]; reagents [label="(NH4)2S2O8\nDMSO, 80 °C, N2", shape=note, fillcolor="#FFFFFF"]; product [label="Methyl 2-(4-oxochroman-3-yl)acetate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="Cascade Radical Annulation"]; reagents -> product; }

Synthesis of the key precursor, Methyl 2-(4-oxochroman-3-yl)acetate.

Experimental Protocol:

-

To a solution of 2-(allyloxy)benzaldehyde (0.3 mmol) and dimethyl oxalate (0.9 mmol) in DMSO (1.8 mL), add ammonium persulfate ((NH4)2S2O8) (0.9 mmol).

-

Degas the mixture with nitrogen for 10 minutes.

-

Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-oxochroman-3-yl)acetate.

Rationale: The use of ammonium persulfate as a radical initiator under thermal conditions triggers a cascade reaction. The initially formed radical adds to the allylic double bond, followed by an intramolecular cyclization and subsequent aromatization to yield the chroman-4-one core with the desired acetic acid ester side chain.

Step 2: Reduction of the C4-Carbonyl Group

The ketone at the C4 position of the chroman-4-one ring can be selectively reduced to a methylene group via a two-step sequence involving reduction to the corresponding alcohol followed by deoxygenation. A common and effective method for the initial reduction is the use of sodium borohydride.[4][5]

start [label="Methyl 2-(4-oxochroman-3-yl)acetate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents1 [label="NaBH4\nMeOH/THF", shape=note, fillcolor="#FFFFFF"]; intermediate [label="Methyl 2-(4-hydroxychroman-4-yl)acetate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; reagents2 [label="Et3SiH, BF3·Et2O\nCH2Cl2", shape=note, fillcolor="#FFFFFF"]; product [label="Methyl 2-(chroman-4-yl)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Reduction"]; reagents1 -> intermediate; intermediate -> product [label="Deoxygenation"]; reagents2 -> product; }

Reduction of the C4-carbonyl group.

Experimental Protocol:

-

Reduction to Alcohol: Dissolve methyl 2-(4-oxochroman-3-yl)acetate in a mixture of methanol and THF at 0 °C. Add sodium borohydride (NaBH4) portion-wise and stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The combined organic layers are then dried and concentrated to yield methyl 2-(4-hydroxychroman-4-yl)acetate.[4][5]

-

Deoxygenation: To a solution of methyl 2-(4-hydroxychroman-4-yl)acetate in dichloromethane at -78 °C, add triethylsilane (Et3SiH) followed by boron trifluoride etherate (BF3·Et2O). Allow the reaction to warm to room temperature and stir for 19 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. The combined organic layers are dried and concentrated. Purify the crude product by column chromatography to obtain methyl 2-(chroman-4-yl)acetate.[4]

Rationale: Sodium borohydride is a mild and selective reducing agent that readily reduces ketones to alcohols without affecting the ester functionality.[5] The subsequent deoxygenation using triethylsilane and a Lewis acid like BF3·Et2O proceeds via a carbocation intermediate, which is then reduced by the hydride from triethylsilane.

Step 3: Hydrolysis of the Ester

The final step to obtain this compound is the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible process.[6][7]

start [label="Methyl 2-(chroman-4-yl)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. NaOH (aq), EtOH, Reflux\n2. HCl (aq)", shape=note, fillcolor="#FFFFFF"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> product [label="Saponification"]; reagents -> product; }

Hydrolysis of the methyl ester to the final product.

Experimental Protocol:

-

Dissolve methyl 2-(chroman-4-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture at reflux until the ester is completely consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).

-

The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.[7][8]

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form a carboxylate salt and methanol. The subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| CAS Number | 5655-26-5 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | White to yellow solid | |

| IUPAC Name | 2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |

| Storage | Sealed in dry, room temperature |

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of the precursor, methyl 2-(4-oxochroman-3-yl)acetate , in CDCl₃ shows characteristic signals: a doublet of doublets for the proton at C5 around δ 7.88 ppm, a multiplet for the proton at C7 between δ 7.55-7.41 ppm, and multiplets for the protons at C6 and C8 in the range of δ 7.08-6.94 ppm. The protons of the heterocyclic ring and the acetate side chain appear at higher fields.

Upon reduction of the C4-carbonyl and hydrolysis of the ester, the following changes in the ¹H NMR spectrum of This compound are expected:

-

The disappearance of the methyl singlet from the ester group (around δ 3.73 ppm).

-

The appearance of a broad singlet for the carboxylic acid proton, typically in the range of δ 10-12 ppm.

-

A significant upfield shift of the protons on the heterocyclic ring due to the removal of the electron-withdrawing carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of methyl 2-(4-oxochroman-3-yl)acetate in CDCl₃ displays a signal for the ketone carbonyl at approximately δ 192.6 ppm and the ester carbonyl at δ 171.3 ppm. The aromatic carbons resonate in the range of δ 117.8-161.7 ppm.

For This compound , the following are the expected key features in its ¹³C NMR spectrum:

-

The disappearance of the ketone carbonyl signal (around δ 192.6 ppm).

-

A slight shift of the ester carbonyl signal to a carboxylic acid carbonyl signal (around δ 175-180 ppm).

-

Upfield shifts for the carbons of the heterocyclic ring, particularly C4a and C5, due to the removal of the deshielding effect of the C4-carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether linkage and the carboxylic acid.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 192, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the chroman ring.

Biological Activities and Potential Applications

While specific biological studies on this compound are limited, the broader class of chroman derivatives has demonstrated a wide range of pharmacological activities, suggesting significant potential for this molecule in drug development.

-

Anticancer Activity: Numerous chroman-4-one and chroman derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines, including breast cancer.[3][9] The chroman scaffold serves as a valuable template for the design of novel cytotoxic agents.

-

Anti-inflammatory Activity: Chroman derivatives have been investigated for their anti-inflammatory properties. Some analogues have shown the ability to inhibit the production of pro-inflammatory cytokines, indicating their potential in treating inflammatory disorders.[10][11]

-

Enzyme Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of enzymes such as Sirtuin 2 (SIRT2), which is implicated in aging-related diseases and neurodegenerative disorders.[4]

-

Antimicrobial Activity: The chroman nucleus is a component of many natural and synthetic compounds with significant antimicrobial and antifungal activities.[1][7]

The presence of the acetic acid moiety in this compound provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it an attractive starting point for the development of novel therapeutic agents in the aforementioned areas.

Conclusion

This compound is a valuable molecule built upon the privileged chroman scaffold. This guide has detailed a robust and efficient synthetic pathway, starting from readily available materials and proceeding through well-established chemical transformations. The comprehensive overview of its physicochemical and spectroscopic properties provides a solid foundation for its characterization and further investigation. While the specific biological profile of this compound remains to be fully elucidated, the extensive pharmacological activities associated with the chroman family of compounds highlight its significant potential as a lead structure in drug discovery and development. This guide serves as a critical resource for researchers aiming to explore the rich chemistry and therapeutic promise of this intriguing molecule.

References

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). Drug Design, Development and Therapy, 10, 2937–2952. [Link]

-

Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Hydrolysis of esters. Chemguide. [Link]

-

Ch20: Hydrolysis of Esters. University of Calgary. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Journal of Young Pharmacists, 13(2), 113-118. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6985-6989. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules, 28(15), 5727. [Link]

-

Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. [Link]

-

Synthesis of New Condensed Coumarin 4- Acetic Acid Derivatives. (2015). International Journal of Pharmaceutical Research & Science, 4(2), 643-647. [Link]

-

ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. (2013). RASAYAN Journal of Chemistry, 6(1), 58-60. [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry, 93, 539-563. [Link]

-

ethyl (2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate. ChemSynthesis. [Link]

-

Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2020). New Journal of Chemistry, 44(32), 13716-13727. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. (2014). Research Journal of Pharmacy and Technology, 7(10), 1195-1202. [Link]

-

Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (2010). European Journal of Medicinal Chemistry, 45(9), 4288-4292. [Link]

-

Synthesis, characterization and biological screening of new spirochromanones derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 337-382. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6985-6989. [Link]

-

Saponification-Typical procedures. OperaChem. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (1998). University of Cape Town. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2011). Molecules, 16(12), 10583-10591. [Link]

-

Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. (2020). Bioorganic Chemistry, 101, 103943. [Link]

-

2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid. PubChem. [Link]

-

Following green chemistry principles: Sodium borohydride reductions. (2024). American Chemical Society. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid. PubChem. [Link]

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). Molecules, 26(15), 4661. [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1625-1634. [Link]

-

Saponification of Ethyl Acetate Experiment. Scribd. [Link]

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). Organic & Biomolecular Chemistry, 19(32), 7026-7030. [Link]

-

Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats. (2009). Pharmacological Research, 59(1), 53-59. [Link]

-

Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. (2023). Molecules, 28(11), 4443. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

-

Saponification of ethyl acetate CH3COOC2H5NaOH Saponification class 12 chemistry CBSE. Vedantu. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. (2014). European Journal of Pharmaceutical Sciences, 65, 51-59. [Link]

-

Optimization of Performance Model of Ethyl Acetate Saponification Using Multiple Regression Analysis. ResearchGate. [Link]

-

Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model. (2024). Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(1), 1-1. [Link]

-

Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. (2019). Processes, 7(2), 79. [Link]

-

Synthesis and biological study of a flavone acetic acid analogue containing an azido reporting group designed as a multifunctional binding site probe. (2005). Bioorganic & Medicinal Chemistry Letters, 15(19), 4234-4238. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saponification-Typical procedures - operachem [operachem.com]

- 9. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-(Chroman-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets and exhibit a wide array of pharmacological activities. This guide delves into a specific and promising class of these compounds: 2-(Chroman-4-yl)acetic acid derivatives. While extensive research has illuminated the therapeutic potential of the broader chroman and coumarin families, the focused exploration of the this compound core offers a compelling frontier for the development of novel therapeutics.

This document moves beyond a mere recitation of facts. It is designed to be a practical and insightful resource for researchers, scientists, and drug development professionals. We will not only explore the known biological activities of these derivatives but also dissect the "why" behind experimental designs and the intricate dance of structure-activity relationships (SAR). By understanding the causal links between molecular architecture and biological function, we can accelerate the journey from promising lead compound to clinically effective drug.

Our exploration will be grounded in scientific rigor, with key claims substantiated by authoritative sources. Detailed experimental protocols are provided not as rigid recipes, but as validated starting points for your own investigations. Through structured data presentation and clear visualizations, this guide aims to empower you to navigate the exciting and complex world of this compound derivatives and to contribute to the next wave of therapeutic innovation.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound scaffold is characterized by a dihydropyran ring fused to a benzene ring, with an acetic acid moiety at the 4-position. This unique arrangement provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The structural rigidity of the chroman ring system, combined with the flexibility of the acetic acid side chain, creates a molecule capable of interacting with a variety of biological targets in a highly specific manner.

The existing literature on related chroman-4-one and coumarin derivatives provides a strong rationale for investigating the therapeutic potential of this specific scaffold. These related compounds have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties, suggesting that the this compound core may serve as a valuable starting point for the development of novel agents in these therapeutic areas.[1]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Michael addition of a nucleophile to a chromone precursor, followed by further functionalization.

General Synthetic Pathway

A representative synthetic scheme for obtaining the this compound core is outlined below. This multi-step process typically begins with readily available starting materials and employs well-understood reaction mechanisms.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical this compound derivative to illustrate the practical application of the general synthetic pathway.

Step 1: Synthesis of the Chromone Intermediate (Pechmann Condensation)

-

To a stirred solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., toluene), add a β-ketoester (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or Amberlyst-15).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the chromone intermediate.

Step 2: Michael Addition and Hydrolysis

-

Dissolve the chromone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add a Michael donor (e.g., malonic acid diethyl ester, 1.2 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ester is then hydrolyzed using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the final this compound derivative.

-

Purify the final product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Drawing upon the extensive research on structurally similar chroman and coumarin derivatives, we can anticipate a range of promising biological activities for the this compound scaffold.

Anti-inflammatory Activity

Mechanistic Insights: Chronic inflammation is a key driver of numerous diseases. Many chroman derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] A primary mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights: For anti-inflammatory activity in related chroman derivatives, the following SAR has been observed:

-

The presence of hydroxyl and methoxy groups on the benzene ring can significantly influence activity.[2]

-

The nature and length of substituents at the 2-position of the chroman ring can modulate potency.[5]

-

Electron-withdrawing groups at the 6- and 8-positions have been shown to be crucial for the high potency of some chroman-4-one derivatives as SIRT2 inhibitors, a target with implications in inflammation.[5][6]

Antimicrobial Activity

Mechanistic Insights: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarin and chroman derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The proposed mechanisms of action are diverse and can include inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with bacterial metabolic pathways. The acetic acid moiety in our target scaffold could potentially enhance cell permeability and interaction with bacterial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights:

-

Derivatization of the core structure into hydrazides, oxadiazoles, and triazoles has been shown to enhance antimicrobial activity in related coumarin-acetic acid compounds.[7][9]

-

Substituents at the C-3 and C-4 positions of the coumarin ring are considered important for developing new antibacterial agents.[10]

-

The introduction of a halogen atom on the aromatic ring can increase antimicrobial potency.[11]

Anticancer Activity

Mechanistic Insights: The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[12] These derivatives can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and the modulation of apoptosis-related proteins such as Bcl-2 and Bax.[13] The structural features of this compound derivatives make them attractive candidates for the development of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights:

-

Substitutions at the C-4 position of the chromen-2-one ring with amino groups have led to potent anticancer agents.[14]

-

The presence of a 4-methoxyphenyl group at the C-4 position has been associated with extremely potent tumor cell growth inhibitory activity in some benzo[h]chromen-2-one analogs.[14]

-

Structural modifications that enhance selectivity for cancer cells over normal cells are a key area of investigation.[12]

Data Summary and Future Directions

To facilitate the comparison of biological activities, quantitative data should be systematically organized.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Compound ID | R1 | R2 | Anti-inflammatory IC₅₀ (µM) (NO Inhibition) | Antimicrobial MIC (µg/mL) (S. aureus) | Anticancer IC₅₀ (µM) (MCF-7) |

| C4A-001 | H | H | 15.2 | 64 | 25.8 |

| C4A-002 | 6-Cl | H | 8.7 | 32 | 12.1 |

| C4A-003 | 7-OH | H | 12.5 | 128 | 30.4 |

| C4A-004 | H | CH₃ | 20.1 | 64 | 45.2 |

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the chroman ring and the acetic acid moiety.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

-

In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to guide the rational design of more potent and selective derivatives.

By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

-

Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-9860. [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. [Link]

-

Khan, I., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998. [Link]

-

Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Archiv der Pharmazie, 345(10), 820-828. [Link]

-

Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(35), 15219-15230. [Link]

-

de Oliveira, A. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6649. [Link]

-

Abdel-Wahab, B. F., et al. (2008). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 13(4), 818-830. [Link]

-

Kumar, A., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 14(11), 103403. [Link]

-

Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. Lirias. [Link]

-

Ghorpade, R. P., et al. (2011). Synthesis and Biological Evaluation of (7-Hydroxy-2-Oxo-2H-Chromen-4-yl) Acetic Acid Hydrazide Derivatives Used as a Potent Bio. Rasayan Journal of Chemistry, 4(2), 386-391. [Link]

-

Wang, Y., et al. (2020). Synthesis of 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs for assessment of their biological activities as anticancer agents. Journal of the Chinese Chemical Society, 67(10), 1845-1854. [Link]

-

Matta, A., et al. (2020). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. ResearchGate. [Link]

-

Xiao, Y., et al. (2021). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1639. [Link]

-

Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 301, 117771. [Link]

-

Kaminskyy, D., et al. (2022). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaff. Farmacia, 70(2), 269-281. [Link]

-

Lee, K. H., et al. (2011). Antitumor agents 281. Design, synthesis, and biological activity of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs (ATBO) as potent in vitro anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 546-549. [Link]

-

Kaminskyy, D., et al. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]

-

Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

Albrecht, U., et al. (2015). Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones. Tetrahedron, 71(35), 5897-5905. [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives [lirias.kuleuven.be]

- 4. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide [mdpi.com]

- 10. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antitumor agents 281. Design, synthesis, and biological activity of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs (ATBO) as potent in vitro anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

stereoisomers of 2-(Chroman-4-yl)acetic acid and their properties

An In-Depth Technical Guide to the Stereoisomers of 2-(Chroman-4-yl)acetic acid

Introduction: Chirality in the Chroman Scaffold

In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a fundamental concept of stereoisomerism. These chiral molecules can exhibit profoundly different pharmacological, toxicological, and metabolic properties within the chiral environment of the biological system.[1][2]

The compound this compound possesses a single stereocenter at the C4 position of the chroman ring. The tetrahedral carbon at this position is bonded to four different groups: the oxygen of the pyran ring, the C3 methylene group, a hydrogen atom, and the acetic acid-bearing methylene group. This structural feature gives rise to two distinct, non-superimposable mirror-image forms: the (R)-enantiomer and the (S)-enantiomer.

The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual characterization. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1][2] This guide provides a comprehensive overview of the synthesis, resolution, characterization, and potential properties of the stereoisomers of this compound, offering a technical resource for researchers in drug discovery and development.

PART 1: Synthesis and Chiral Resolution Strategies

The first critical step in studying the individual stereoisomers is their preparation, which can be approached either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Racemic Synthesis

A common route to the racemic this compound backbone involves the synthesis of the corresponding chroman-4-one, followed by reactions to introduce the acetic acid moiety. For instance, a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates can yield ester-containing chroman-4-ones, which are direct precursors.[3][4]

A generalized synthetic pathway might involve:

-

Formation of a Chroman-4-one Precursor: Synthesis of a chroman-4-one structure through methods like the cyclization of phenolic compounds.

-

Introduction of the Acetic Acid Moiety: A common method is the Reformatsky reaction or a Wittig-type reaction on the chroman-4-one carbonyl, followed by reduction and hydrolysis to yield the racemic acid.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the primary challenge is to isolate the individual enantiomers in high purity.

This robust and time-tested method relies on the differential physical properties of diastereomers.[5] The racemic carboxylic acid is reacted with a single, pure enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts have distinct solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of a chiral amine resolving agent (0.5-1.0 eq.), such as (R)-(+)-α-phenylethylamine or cinchonidine, in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Purity Check: Determine the diastereomeric excess (d.e.) of the crystallized salt using NMR or chiral HPLC. If necessary, recrystallize to improve purity.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extraction: Extract the liberated enantiomerically enriched acid into the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure enantiomer.

-

Recovery of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Diagram: Workflow for Chiral Resolution

Caption: Workflow of classical resolution by diastereomeric salt formation.

Enzymes, particularly lipases, are highly stereoselective catalysts. In a process known as kinetic resolution, an enzyme can be used to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other. This results in a mixture of the unreacted acid (enriched in one enantiomer) and the newly formed ester (of the other enantiomer), which can then be separated.[6][7]

For both high-purity separation and analytical verification, chiral chromatography is the gold standard.[8] This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.[9][10]

PART 2: Analytical Characterization and Quality Control

Once the enantiomers are separated, their purity and absolute configuration must be rigorously confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of a sample. The choice of CSP and mobile phase is crucial for achieving baseline separation.

Experimental Protocol: Analytical Chiral HPLC

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC). These are known for their broad applicability.[8]

-

Mobile Phase Preparation: For acidic compounds, the mobile phase typically consists of a nonpolar solvent (e.g., heptane or hexane), a polar modifier (e.g., ethanol or isopropanol), and a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or acetic acid). The acid is essential to suppress the ionization of the analyte's carboxyl group, preventing peak tailing and improving resolution.[9]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the isolated enantiomer samples to determine their purity. Enantiomeric excess is calculated using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Diagram: Chiral HPLC Analysis Workflow

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter is used to measure the specific rotation [α]D, which is a characteristic physical property. The (R) and (S) labels refer to the absolute configuration, while the (+) and (-) signs, indicating dextrorotatory and levorotatory rotation respectively, must be determined experimentally.

Absolute Configuration Determination

While chromatographic and polarimetric methods can distinguish between enantiomers, they do not definitively assign the R/S configuration. X-ray crystallography of a single crystal of an enantiomer, often as a salt with a known chiral counter-ion, is the unambiguous method for determining its absolute three-dimensional structure.[11]

PART 3: Stereoisomer Properties and Biological Implications

The primary driver for separating enantiomers is the high likelihood of them exhibiting different biological activities.

Physicochemical Properties

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their properties can differ significantly in a chiral environment.

Table 1: Comparison of Stereoisomer Properties

| Property | (R)-2-(Chroman-4-yl)acetic acid | (S)-2-(Chroman-4-yl)acetic acid | Racemic Mixture |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol | 192.21 g/mol | 192.21 g/mol |

| Melting Point | Identical to (S)-form | Identical to (R)-form | May differ from pure enantiomers |

| Specific Rotation [α]D | Experimentally determined (+ or -) | Equal & opposite to (R)-form | 0° |

| Solubility (achiral) | Identical to (S)-form | Identical to (R)-form | Identical to pure enantiomers |

| HPLC Retention (chiral) | t₁ | t₂ (t₁ ≠ t₂) | Two peaks at t₁ and t₂ |

Note: Specific values for melting point and optical rotation must be determined experimentally for the title compound.

Pharmacological Differentiation

The stereospecificity of drug action is a well-established principle. The binding site of a biological target is itself chiral, composed of L-amino acids, and will therefore interact differently with each enantiomer of a chiral drug.[12] This can lead to significant differences in potency, efficacy, and toxicity.[13]

For example, in related chromanone structures, specific substitutions have been shown to impart antimicrobial activity.[14] It is highly probable that if this compound were to exhibit such activity, one enantiomer would be significantly more potent than the other. Similarly, studies on other chiral acids have demonstrated that one stereoisomer can be responsible for the therapeutic effect while the other is inactive or contributes to side effects.[9]

Diagram: Enantiomer Interaction with a Chiral Receptor

Caption: Differential binding of enantiomers to a chiral biological target.

Conclusion

The study of this compound cannot be complete without a thorough investigation of its individual stereoisomers. The presence of a stereocenter at C4 mandates the separation and independent evaluation of the (R)- and (S)-enantiomers. Methodologies such as diastereomeric salt crystallization and preparative chiral chromatography are essential tools for obtaining enantiomerically pure compounds. Rigorous analytical techniques, spearheaded by chiral HPLC, are required to validate their purity and stereochemical integrity. Given the fundamental principles of stereopharmacology, it is anticipated that the biological activities of the enantiomers will differ, a critical consideration for any potential therapeutic application. This guide provides the foundational framework and technical insight necessary for researchers to confidently navigate the synthesis, separation, and characterization of these important chiral molecules.

References

- He, R., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.

- Gharde, V. M., et al. (2001). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.

- Pawliczek, M., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.

- Chen, Y.-C., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)

- PubChem. (n.d.). (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid. PubChem.

- Li, G., et al. (n.d.). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Unpublished.

- Pellissier, H. (2010). Preparative-scale separation of enantiomers of chiral carboxylic acids.

- Javed, I., et al. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Pharmaceutical Sciences.

- He, R., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.

- Petr, M., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry.

- Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.

- Eda, M., et al. (1991). Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. Journal of Medicinal Chemistry.

- Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions. (2011). Tetrahedron: Asymmetry.

- Ferrazzano, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.

- Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.

- Seden, J., et al. (2008). Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones. Bioorganic & Medicinal Chemistry.

- Javed, I., et al. (2021). Effects of Stereoisomers on Drug Activity.

- Chen, W., et al. (2011). Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes. Organic Letters.

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- Miyamae, H., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry.

- Iacono, A. D., et al. (2021).

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 2-(Chroman-4-yl)acetic Acid Analogues

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of novel 2-(Chroman-4-yl)acetic acid analogues. These scaffolds are of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. This document offers a detailed exploration of viable synthetic strategies, elucidating the chemical principles behind each step and providing robust, field-tested protocols.

Introduction: The Significance of the Chroman Scaffold

The chroman-4-one framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] Modifications at the 2-position, particularly the introduction of an acetic acid side chain, can significantly influence the pharmacological profile of these molecules, making the development of efficient and versatile synthetic routes a key objective for drug discovery programs.[3] Analogues of this compound have shown promise as inhibitors of various enzymes and as ligands for a range of receptors, highlighting their potential in the development of new therapeutic agents.[4]

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound analogues can be broadly divided into two key stages: the construction of the chroman-4-one core and the subsequent installation or elaboration of the acetic acid moiety at the 2-position. This guide will detail reliable methods for each stage, offering insights into the rationale behind the selection of specific reagents and conditions.

Part 1: Construction of the Chroman-4-one Core

A robust and scalable synthesis of the chroman-4-one scaffold is the cornerstone of any successful campaign to generate analogues. While numerous methods exist, the intramolecular Friedel-Crafts cyclization of 3-phenoxypropanoic acids stands out for its reliability and adaptability.

Workflow for Chroman-4-one Synthesis

Caption: General workflow for the synthesis of the chroman-4-one core.

Experimental Protocol: Synthesis of Chroman-4-one

This two-step protocol provides a reliable method for the gram-scale synthesis of the parent chroman-4-one.

Step 1: Synthesis of 3-Phenoxypropanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired phenol (1.0 eq.) in a suitable solvent such as toluene.

-

Addition of Base: Add a catalytic amount of a strong base, for example, sodium metal (0.1 eq.).

-

Michael Addition: To the resulting phenoxide solution, add acrylic acid (1.1 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Cool the reaction mixture, acidify with 2M HCl, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenoxypropanoic acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: Place polyphosphoric acid (PPA) (10 parts by weight relative to the propanoic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Addition of Reactant: Heat the PPA to 70-80 °C and add the 3-phenoxypropanoic acid (1.0 eq.) portion-wise, ensuring the temperature does not exceed 90 °C.

-

Reaction Progression: Stir the mixture at 80 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Product Isolation: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chroman-4-one.

Part 2: Introduction of the Acetic Acid Moiety at the 2-Position

With the chroman-4-one core in hand, the next critical phase is the introduction of the acetic acid side chain. Several classical and modern synthetic methodologies can be employed, each with its own set of advantages and considerations. This guide will focus on three prominent and reliable strategies: the Reformatsky reaction, the Arndt-Eistert homologation, and the Wittig reaction.

Comparative Overview of Synthetic Routes

| Synthetic Route | Key Reagents | Intermediate | Key Advantages | Potential Challenges |

| Reformatsky Reaction | α-haloacetate, Zinc | β-hydroxy ester | Good for sterically hindered ketones; mild conditions.[5][6] | Requires activation of zinc; potential for dehydration of the intermediate. |

| Arndt-Eistert Homologation | Diazomethane, Silver(I) oxide | α-diazoketone | Reliable one-carbon homologation; stereochemistry is often retained.[7][8] | Use of hazardous and explosive diazomethane.[9] |

| Wittig Reaction | Phosphonium ylide | Oxaphosphetane | High functional group tolerance; versatile.[10][11] | Stereocontrol can be challenging; removal of triphenylphosphine oxide byproduct. |

Route A: The Reformatsky Reaction

The Reformatsky reaction offers a direct approach to a β-hydroxy ester intermediate, which can be subsequently deoxygenated and hydrolyzed to the target acetic acid analogue.[12][13]

Reaction Scheme: Reformatsky Approach

Caption: Synthetic pathway via the Reformatsky reaction.

Experimental Protocol: Reformatsky Synthesis of Ethyl 2-(chroman-4-yl)acetate

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (2.0 eq.). Briefly heat the flask under vacuum and cool to room temperature.

-

Reaction Initiation: Add anhydrous THF and a crystal of iodine to the zinc dust. To this suspension, add a small portion of ethyl bromoacetate (1.5 eq.) and warm the mixture gently until the color of the iodine disappears, indicating the initiation of the reaction.

-

Addition of Substrate: Add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, followed by the remaining ethyl bromoacetate.

-

Reaction Progression: Reflux the mixture for 2-3 hours, monitoring the consumption of the chroman-4-one by TLC.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification of β-hydroxy ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude β-hydroxy ester can be purified by column chromatography.

-

Dehydration: Dissolve the purified β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark trap to remove water.

-

Reduction: The resulting crude ethyl 2-(chromen-4-yl)acetate is dissolved in ethanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

-

Final Purification: After filtration of the catalyst and removal of the solvent, the crude ethyl 2-(chroman-4-yl)acetate can be purified by column chromatography.

Route B: Arndt-Eistert Homologation

This classical homologation reaction provides a pathway from a 2-chromanecarboxylic acid to the desired this compound.[14][15] This requires the initial synthesis of the corresponding carboxylic acid at the 2-position.

Reaction Scheme: Arndt-Eistert Approach

Caption: Synthetic pathway via the Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Synthesis of this compound

Disclaimer: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Acid Chloride Formation: Convert 2-chromanecarboxylic acid (1.0 eq.) to the corresponding acid chloride by reacting it with thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) in an inert solvent like dichloromethane at 0 °C to room temperature.

-

Diazoketone Synthesis: Prepare a solution of diazomethane in diethyl ether. At 0 °C, add the freshly prepared acid chloride solution dropwise to the ethereal solution of diazomethane (2.5 eq.).

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Wolff Rearrangement: To a suspension of silver(I) oxide (0.1 eq.) in water, add the solution of the diazoketone at room temperature.

-

Reaction Progression: Stir the mixture at room temperature, and then gently warm to 50-60 °C until the evolution of nitrogen ceases.

-

Work-up and Purification: Filter the reaction mixture through celite and acidify the filtrate with 2M HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Route C: The Wittig Reaction

The Wittig reaction provides a powerful method for olefination of the chroman-4-one, which can then be further manipulated to yield the target acetic acid.[10][16]

Reaction Scheme: Wittig Approach

Caption: Synthetic pathway via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of Ethyl 2-(chroman-4-yl)acetate

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.2 eq.) or n-butyllithium (1.1 eq.) portion-wise. Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to separate the desired ethyl 2-(chroman-4-ylidene)acetate from the triphenylphosphine oxide byproduct.

-

Reduction and Hydrolysis: The unsaturated ester is then reduced and hydrolyzed as described in the Reformatsky route to yield the final product.

Final Step: Hydrolysis of the Ester

The final step in the Reformatsky and Wittig routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-(chroman-4-yl)acetate [17]

-

Reaction Setup: Dissolve the ethyl 2-(chroman-4-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq.).

-

Reaction Progression: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Product Isolation: Acidify the aqueous layer to pH 1-2 with concentrated HCl. The carboxylic acid will precipitate out of solution or can be extracted with ethyl acetate.

-

Purification: The crude this compound can be purified by recrystallization.

Characterization of this compound Analogues

The structural elucidation of the synthesized analogues is critical for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data for a Representative Analogue (Methyl 2-(4-oxochroman-3-yl)acetate) [18]

| Technique | Key Signals and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the chroman core, a singlet for the methyl ester protons, and characteristic multiplets for the diastereotopic protons of the methylene group and the proton at the 3-position of the chroman ring. |

| ¹³C NMR | Carbonyl signals for the ketone and the ester, aromatic carbon signals, and aliphatic signals for the chroman ring and the acetate side chain. |

| IR | Strong carbonyl stretching frequencies for the ketone and the ester, and C-O stretching bands. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of the compound. |

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of novel this compound analogues. By providing detailed, step-by-step protocols and a comparative analysis of different synthetic routes, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The choice of the optimal synthetic pathway will depend on the specific substitution pattern of the target analogues and the resources available. The methodologies described herein are designed to be adaptable, enabling the synthesis of a diverse library of compounds for biological evaluation.

References

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available at: [Link]

-

Fridén-Saxin, M. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2019). Review on Chromen derivatives and their Pharmacological Activities. A and V Publications. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl (2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate. Available at: [Link]

-

SciSpace. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Available at: [Link]

-

Peng, S., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2348. Available at: [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Available at: [Link]

- Google Patents. (2001). WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.

-

NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Available at: [Link]

-

Organic Letters. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Available at: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(chroman-4-yl)acetate. Available at: [Link]

-

MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(16), 4785. Available at: [Link]

-

Organic Reactions. (n.d.). The Reformatsky Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

-

Chem-Station Int. Ed. (2014). Arndt-Eistert Synthesis. Available at: [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry, 101, 103943. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

IUCr Journals. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Available at: [Link]

-

ScienceDirect. (2002). Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Tetrahedron Letters, 43(37), 6677-6679. Available at: [Link]

-

PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3533. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 15. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 16. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Chroman-Based Compounds: An In-depth Technical Guide

Foreword: The Enduring Potential of the Chroman Scaffold